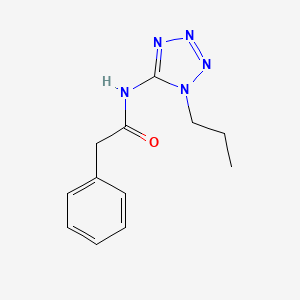![molecular formula C12H17Cl2NO B5887626 2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol, also known as benzethonium chloride, is a synthetic quaternary ammonium compound that is commonly used as a disinfectant, antiseptic, and preservative in various industries. It was first synthesized in the 1930s and has since been extensively studied for its antimicrobial properties.
Mechanism of Action
Benzethonium chloride works by disrupting the cell membrane of microorganisms, leading to their death. It also has a detergent-like effect, which helps to remove dirt and debris from surfaces. The exact mechanism of action is not fully understood, but it is believed to involve the interaction between the positively charged quaternary ammonium group and the negatively charged components of the cell membrane.
Biochemical and Physiological Effects:
Benzethonium chloride has been shown to have low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. It has also been shown to have some cytotoxic effects on certain cell types, such as fibroblasts and keratinocytes.
Advantages and Limitations for Lab Experiments
Benzethonium chloride is a widely used disinfectant and preservative in various industries, making it readily available for use in laboratory experiments. However, its detergent-like properties can interfere with certain assays, such as protein assays, and it can also inhibit the growth of some microorganisms, making it unsuitable for certain types of experiments.
Future Directions
There are several areas of future research that could be explored with 2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol chloride. One area is the development of new formulations and delivery methods that could enhance its antimicrobial properties and reduce its potential for cytotoxicity. Another area is the investigation of its potential as a therapeutic agent for certain diseases, such as acne and fungal infections. Additionally, the mechanism of action of 2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol chloride could be further elucidated to better understand its interactions with microorganisms and cell membranes.
Synthesis Methods
Benzethonium chloride can be synthesized by reacting benzyl chloride with N,N-dimethylaminoethanol in the presence of sodium hydroxide and then quaternizing the resulting tertiary amine with propyl chloride. The final product is a white crystalline powder that is soluble in water and alcohol.
Scientific Research Applications
Benzethonium chloride has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses, including Staphylococcus aureus, Escherichia coli, Candida albicans, and herpes simplex virus. It is commonly used in the pharmaceutical, cosmetic, and food industries as a preservative and disinfectant.
properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-6-15(7-8-16)9-10-4-3-5-11(13)12(10)14/h3-5,16H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPGCIGXKGFKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429986 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)




![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5887595.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)
![1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5887617.png)
![{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5887633.png)